Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
Description
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is a chiral bicyclic compound featuring a cyclohexane ring substituted with a methyl ester group at position 1 and an amine group at position 3, both in the (S)-configuration. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of stereochemically complex molecules targeting enzymes or receptors .
The molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol (inferred from analogs in ).
Properties
IUPAC Name |
methyl (1S,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFXENVWECZJBF-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461718-75-1 | |
| Record name | Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride often begins with the cyclization of an appropriate diene precursor under acidic conditions to form the cyclohexane ring. Subsequent amination and carboxylation steps introduce the amino and carboxylate groups, respectively.
Industrial Production Methods: Industrial-scale production usually involves optimized reaction conditions for higher yields and purity. This might include the use of catalysts, precise temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction can lead to the formation of more simplified hydrocarbons or amines.
Substitution: Nucleophilic substitution reactions are common, where the amine or carboxylate groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction often employs hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed: The primary products from these reactions vary depending on the substituents introduced during the reaction process, leading to a diverse array of amides, esters, or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride has the molecular formula and a molecular weight of approximately 193.67 g/mol. The compound's stereochemistry is crucial for its biological interactions, as different enantiomers can exhibit varying pharmacological effects .
Research indicates that this compound may interact with various neurotransmitter receptors due to its structural similarity to natural neurotransmitters. This interaction suggests potential applications in treating neurological disorders.
Potential Applications
- Neuropharmacology : The compound's ability to modulate neurotransmitter systems may lead to therapeutic developments for conditions such as anxiety or depression.
- Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects compared to existing medications.
Case Studies
- Binding Affinity Studies : Research has shown that this compound exhibits significant binding affinity at certain serotonin receptors, indicating its potential as an antidepressant.
- Pharmacokinetic Profiling : Studies have demonstrated that variations in the compound's structure can lead to distinct pharmacokinetic profiles, which are essential for optimizing drug formulations .
Comparative Analysis with Related Compounds
The following table summarizes key distinctions between this compound and its structural analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate | Similar backbone; different stereochemistry | Different receptor affinities |
| Methyl trans-3-aminocyclohexanecarboxylate | Trans configuration | Altered physical properties |
| Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate | Opposite stereochemistry | Potentially different biological activity |
This comparison highlights how slight variations in stereochemistry can significantly influence biological activity and therapeutic potential.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, affecting their activity. For example, the amino group can interact with acidic sites on proteins or enzymes, altering their conformation and function. The exact molecular pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
This may influence binding affinity in biological systems due to conformational flexibility . The bicyclic analog introduces rigidity, which could enhance metabolic stability but reduce solubility .
Ester Group Modifications: Ethyl esters (e.g., C₉H₁₈ClNO₂ in ) increase lipophilicity compared to methyl esters, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 193.67 g/mol. Its structure features a cyclohexane ring with an amino group and a carboxylic acid methyl ester, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| Solubility | Slightly soluble in DMSO, methanol, and water |
| Storage Conditions | Inert atmosphere at room temperature |
The primary target for this compound is Ornithine Aminotransferase (OAT) . The compound acts by inactivating OAT, which disrupts normal metabolic processes. This inactivation leads to downstream effects that can inhibit the growth of certain cancer cells, particularly hepatocellular carcinoma (HCC) .
Biochemical Pathways
The interaction with OAT affects the urea cycle and amino acid metabolism, which are vital for cellular function. By inhibiting OAT, the compound may alter the levels of key metabolites, thereby influencing cell proliferation and survival.
Pharmacokinetics
This compound exhibits specific pharmacokinetic properties that are critical for its efficacy:
- Absorption : The compound shows moderate absorption when administered.
- Distribution : It distributes effectively within tissues due to its lipophilicity.
- Metabolism : Primarily metabolized in the liver with potential formation of active metabolites.
- Excretion : Excreted mainly through urine.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
-
Inhibition of Cancer Cell Growth :
- A study demonstrated that this compound significantly inhibited the proliferation of HCC cells in vitro. The mechanism was linked to the downregulation of OAT activity, leading to increased apoptosis in cancer cells .
-
Neuromodulatory Effects :
- Research indicated potential neuromodulatory effects, suggesting that the compound may influence neurotransmitter systems, although further studies are needed to elucidate these pathways .
-
Comparative Activity with Analogous Compounds :
- Comparative studies with structurally similar compounds showed that slight variations in stereochemistry could lead to significant differences in biological activity. For instance, Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate exhibited distinct receptor affinities compared to its (1S,3S) counterpart .
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride to ensure stereochemical purity?
Stereochemical purity is critical for biological activity. To optimize synthesis:
- Use chiral starting materials or catalysts to control stereochemistry. For example, asymmetric hydrogenation or enzymatic resolution can enhance enantiomeric excess .
- Monitor reaction progress via chiral HPLC or polarimetry to verify retention of configuration .
- Purify intermediates via column chromatography (e.g., using EtOAc/hexane gradients) to separate diastereomers, as demonstrated in related cyclohexane carboxylate syntheses .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- NMR Spectroscopy : 1H and 13C NMR can confirm the cyclohexane ring conformation and amine/carboxylate functional groups. For example, splitting patterns in 1H NMR (e.g., axial vs. equatorial protons) and coupling constants can reveal stereochemistry .
- X-ray Crystallography : Single-crystal X-ray diffraction provides absolute stereochemical confirmation. Tools like SHELX and OLEX2 are widely used for structure refinement and hydrogen-bonding analysis .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~2600 cm⁻¹ (amine-HCl stretch) validate functional groups .
Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact, as hydrochloride salts can cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Waste Disposal : Segregate waste and neutralize acidic residues before disposal, adhering to REACH and CLP regulations .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For cyclohexane derivatives, chair vs. boat conformers influence reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the amine group and active-site residues .
Q. What experimental strategies resolve contradictions between theoretical predictions and empirical data (e.g., unexpected reaction outcomes)?
- Control Experiments : Vary reaction conditions (temperature, solvent polarity) to isolate confounding factors. For instance, solvent effects might stabilize transition states not accounted for in models .
- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts or isotopic patterns .
- Crystallographic Validation : Compare predicted vs. observed crystal packing to identify intermolecular forces (e.g., N–H···O hydrogen bonds) that alter reactivity .
Q. How can chiral resolution techniques be applied to isolate enantiomerically pure forms of this compound?
- Chiral Stationary Phases (CSPs) : Use HPLC columns with β-cyclodextrin or cellulose derivatives to separate enantiomers .
- Diastereomeric Salt Formation : React the racemic mixture with a chiral acid/base (e.g., tartaric acid) to form separable salts .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively esterify one enantiomer .
Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures to determine thermal stability .
- pH-Solubility Profiling : Measure solubility in buffered solutions (pH 1–12) to identify optimal storage conditions .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
